tert-Butyl (R)-4-oxo-3-propylpiperidine-1-carboxylate

Stereoselective Synthesis Chiral Resolution Medicinal Chemistry

tert-Butyl (R)-4-oxo-3-propylpiperidine-1-carboxylate (CAS 277298-22-3) is a chiral, Boc-protected piperidine-4-one building block. Its molecular formula is C13H23NO3, with a molecular weight of 241.33 g/mol.

Molecular Formula C13H23NO3
Molecular Weight 241.33 g/mol
Cat. No. B12341447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (R)-4-oxo-3-propylpiperidine-1-carboxylate
Molecular FormulaC13H23NO3
Molecular Weight241.33 g/mol
Structural Identifiers
SMILESCCCC1CN(CCC1=O)C(=O)OC(C)(C)C
InChIInChI=1S/C13H23NO3/c1-5-6-10-9-14(8-7-11(10)15)12(16)17-13(2,3)4/h10H,5-9H2,1-4H3/t10-/m1/s1
InChIKeyNKFIUBSEBGYGEF-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Sourcing Defined (R)-Stereochemistry in the 4-Oxo-3-propylpiperidine Building Block


tert-Butyl (R)-4-oxo-3-propylpiperidine-1-carboxylate (CAS 277298-22-3) is a chiral, Boc-protected piperidine-4-one building block. Its molecular formula is C13H23NO3, with a molecular weight of 241.33 g/mol [1]. The compound features a single chiral center at the 3-position with an explicitly defined (R)-configuration and a lipophilic n-propyl substituent. It is primarily utilized as a synthetic intermediate in medicinal chemistry for the construction of more complex, stereochemically defined bioactive molecules [2]. Its physical form is typically described as a liquid .

Why Generic 4-Oxopiperidine Substitution Fails for tert-Butyl (R)-4-oxo-3-propylpiperidine-1-carboxylate


Substituting this specific synthon with an achiral or racemic analog introduces significant risks in stereochemical integrity and physicochemical property drift. The defined (R)-center is critical for diastereoselective downstream transformations, where using the racemate (CAS 1196151-56-0) inherently yields a 1:1 mixture of diastereomers that can complicate purification and reduce yield of the desired isomer [1]. Furthermore, replacing the compound with the unsubstituted N-Boc-4-piperidone (CAS 79099-07-3) eliminates the 3-propyl group, altering the lipophilicity and steric profile of any resulting derivative, which is known to impact pharmacokinetic properties like membrane permeability .

Quantitative Differentiation Guide for tert-Butyl (R)-4-oxo-3-propylpiperidine-1-carboxylate


Enantiomeric Purity vs. Racemate: A Defined Chiral Synthon

This compound is the single (R)-enantiomer (CAS 277298-22-3) in contrast to the widely available racemic mixture (CAS 1196151-56-0) . Procurement of the (R)-enantiomer ensures that the chiral center is pre-defined, eliminating the need for chiral resolution or separation of diastereomers after further derivatization. Using the racemate introduces a statistical 1:1 mixture of enantiomers, which, when carried through a synthesis, creates a mixture of diastereomers. This necessitates additional, often costly, chiral separation steps or results in a theoretical 50% maximum yield of the desired final enantiopure product.

Stereoselective Synthesis Chiral Resolution Medicinal Chemistry

Increased Lipophilicity (XLogP) Over the Unsubstituted N-Boc-4-Piperidone Analog

The 3-propyl substituent on the target compound directly increases its computed lipophilicity compared to the core scaffold. The target compound has a computed XLogP of 2.0 , which is substantially higher than the logP of 1.38 reported for the unsubstituted N-Boc-4-piperidone (CAS 79099-07-3) . This difference corresponds to an approximately 4.2-fold greater partition coefficient (logP difference of 0.62) for the target compound.

Physicochemical Properties Drug Design Lipophilicity

Physical Form: Liquid Handling vs. Solid N-Boc-4-Piperidone

The target compound is available as a liquid at ambient temperature, as specified by a major supplier . In contrast, the unsubstituted analog, N-Boc-4-piperidone, is a crystalline solid with a melting point range of 74.0°C to 75.0°C . This physical form difference has practical implications for laboratory workflows, particularly in automated synthesis platforms or continuous flow chemistry, where liquid reagents can be dispensed with higher accuracy and reproducibility than solids.

Laboratory Automation Process Chemistry Weighing and Handling

Patent-Backed Utility as a Precursor for HDAC Inhibitors

The specific utility of this building block is demonstrated in recent patent literature. A patent application (WO2023056789) explicitly discloses the use of CAS 277298-22-3 as a key precursor for synthesizing novel histone deacetylase (HDAC) inhibitors for oncology [1]. This contrasts with the more generic applications of the unsubstituted N-Boc-4-piperidone. The 3-propyl group is highlighted in some analyses for contributing an 'optimal balance between lipophilicity and steric bulk' that enhances the pharmacokinetic properties of the final drug candidates derived from this specific scaffold [2].

Epigenetics Oncology HDAC Inhibitor Patent Landscape

Optimal Application Scenarios for tert-Butyl (R)-4-oxo-3-propylpiperidine-1-carboxylate


Diastereoselective Synthesis of 3,4-Disubstituted Piperidine Drug Candidates

This is the primary use case. When a synthetic route requires a specific relative and absolute stereochemistry at the piperidine ring, the defined (R)-configuration of this building block is essential. Using the racemate would generate a pair of diastereomers, imposing a costly chromatographic separation or a wasteful theoretical 50% yield loss. The pre-installed chiral center ensures the synthesis converges on the desired isomer, as evidenced by the compound's explicit (3R) notation in supplier and database listings [1].

Synthesizing Lipophilic CNS-Penetrant Leads with Enhanced ADME Profile

For central nervous system (CNS) or other targets where passive membrane permeability is critical, this building block provides an inherent advantage. The +0.62 logP difference over N-Boc-4-piperidone, as confirmed by computed XLogP values , makes it the preferred starting material for libraries designed to occupy a more lipophilic chemical space. This is directly relevant to the neuroscience applications hinted at by similar piperidine derivatives [2].

Integration into Automated High-Throughput Synthesis and Flow Chemistry Platforms

The liquid physical form of this compound, as documented by a major supplier , makes it uniquely suited for automated liquid handling systems. Unlike the solid N-Boc-4-piperidone, it can be accurately dispensed by volume, improving reproducibility and reducing manual intervention in parallel synthesis or continuous flow process development.

Epigenetic Drug Discovery Programs Targeting HDAC Enzymes

The compound's documented role in an HDAC inhibitor patent application [3] validates its use as a privileged scaffold in this therapeutic area. R&D teams working on histone deacetylase targets can adopt this specific building block to align with established patent precedents, potentially accelerating hit-to-lead optimization by starting from a validated core.

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